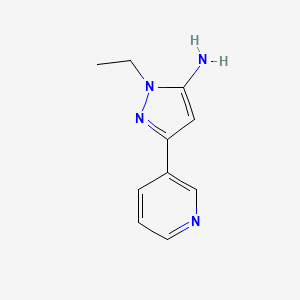

1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine

Description

Properties

IUPAC Name |

2-ethyl-5-pyridin-3-ylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4/c1-2-14-10(11)6-9(13-14)8-4-3-5-12-7-8/h3-7H,2,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTTYJGBSUVWTQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=N1)C2=CN=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Research has explored its use as a lead compound for drug development, targeting various diseases and conditions.

Industry: The compound finds applications in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine exerts its effects involves interactions with specific molecular targets and pathways. The pyrazole ring can bind to enzymes or receptors, modulating their activity. The exact mechanism may vary depending on the biological context and the specific application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns and Structural Variations

The biological activity and physicochemical properties of pyrazole derivatives are highly dependent on substituents at the 1- and 3-positions. Below is a comparative analysis of 1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine with key analogs:

Key Observations:

- Substituent Effects on Activity : Bulkier substituents at the 1-position (e.g., cyclohexylmethyl in 8e) enhance lipophilicity but may reduce binding affinity due to steric hindrance . The ethyl group in the target compound strikes a balance between lipophilicity and steric bulk.

- Electronic Effects : Electron-withdrawing groups (e.g., pyridin-3-yl at the 3-position) improve hydrogen-bonding interactions with thrombin’s active site, a feature shared across all analogs .

- Synthetic Yields : Reductive amination with ethyl groups (e.g., 88% yield for 8a ) is more efficient compared to bulkier substituents (78% for 8e ), likely due to reduced steric interference.

Spectral and Analytical Comparisons

- IR Spectroscopy : The target compound’s IR spectrum shows characteristic C-H stretching (~2926 cm⁻¹) and pyridine ring vibrations (~1560 cm⁻¹), consistent with analogs like 7a .

- HRMS : The molecular ion peak (m/z 203) aligns with ethyl-substituted derivatives (e.g., m/z 230 for N-cyclopropylmethyl analogs ).

- HPLC Purity : Derivatives like 8c (99.7% purity ) and 8d (99.3% ) demonstrate high purity, suggesting robust synthetic protocols for ethyl-substituted variants.

Solubility and Stability

- Thermal Stability : Melting points for analogs range from 134°C (8b ) to 159°C (8e ), indicating that ethyl substitution may lower melting points compared to aromatic substituents.

Biological Activity

1-Ethyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine is a pyrazole derivative that has gained attention in medicinal chemistry due to its potential therapeutic applications. This compound features a five-membered pyrazole ring substituted with an ethyl group and a pyridine moiety, which contributes to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C₁₀H₁₃N₃

- Molecular Weight : Approximately 175.23 g/mol

- Structure : The compound consists of a pyrazole ring with an ethyl group at position 1 and a pyridine ring at position 3.

The biological activity of 1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound can modulate enzymatic activity by binding to active sites or altering receptor signaling pathways. For instance, it may act as an agonist or antagonist in specific signaling cascades, influencing cellular responses.

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. 1-Ethyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine has been evaluated for its antiproliferative activity against various cancer cell lines:

| Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|

| MDA-MB-231 (Breast Cancer) | 12.5 | |

| A549 (Lung Cancer) | 15.0 | |

| HT29 (Colorectal Cancer) | 10.0 |

These findings suggest that the compound has the potential to inhibit cancer cell growth effectively.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. In vitro studies have shown that it exhibits activity against various bacterial strains, making it a candidate for further development as an antimicrobial agent:

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 |

Study on Anticancer Efficacy

A study published in ACS Omega evaluated the anticancer efficacy of several pyrazole derivatives, including 1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine. The study found that this compound exhibited significant antiproliferative effects on breast cancer cells (MDA-MB-231), demonstrating its potential as a therapeutic agent against specific cancer types .

Another research article explored the mechanism through which pyrazole derivatives exert their biological effects. It was found that 1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine inhibits specific kinases involved in cancer progression, leading to reduced cell proliferation and increased apoptosis in treated cells .

Preparation Methods

Cyclization of 3-Hydrazinopyridine Derivatives

A robust method to obtain pyridin-3-yl-substituted pyrazoles involves cyclizing 3-hydrazinopyridine dihydrochloride with dialkyl maleates to form pyrazolidine intermediates, followed by chlorination and oxidation steps to yield chlorinated pyrazole esters. Subsequent hydrolysis and decarboxylation afford the pyridinyl pyrazole core. This method was detailed in a patented process for preparing 3-(3-chloro-1H-pyrazol-1-yl)pyridine derivatives, which can be adapted for 1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine synthesis by further functional group modifications.

| Step | Reaction Type | Starting Material | Product/Intermediate | Conditions/Notes |

|---|---|---|---|---|

| 1 | Cyclization | 3-Hydrazinopyridine dihydrochloride + dialkyl maleate | Alkyl 5-oxo-2-(pyridin-3-yl)pyrazolidine-3-carboxylate (10a) | Mild conditions, controlled temperature |

| 2 | Chlorination | 10a | Alkyl 3-chloro-1-(pyridin-3-yl)-4,5-dihydro-1H-pyrazole-5-carboxylate (10b) | Chlorinating agents, e.g., phosphorus oxychloride |

| 3 | Oxidation | 10b | Alkyl 3-chloro-1-(pyridin-3-yl)-1H-pyrazole-5-carboxylate (10c) | Manganese(IV) oxide or sodium persulfate/sulfuric acid in acetonitrile at 25–100°C |

| 4 | Hydrolysis | 10c | 3-Chloro-1-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid hydrochloride (10d) | Aqueous HCl, 25–100°C |

| 5 | Decarboxylation | 10d | 3-(3-Chloro-1H-pyrazol-1-yl)pyridine | Thermal decarboxylation |

This sequence provides a pyridinyl-substituted pyrazole intermediate that can be further elaborated to the target amine and ethyl substitution.

Direct N-Alkylation and Amination

Following pyrazole core formation, N-alkylation at the N-1 position with ethyl halides or ethyl sulfonates can be performed under basic conditions to introduce the ethyl group. Amination at the C-5 position can be achieved by nucleophilic substitution if a suitable leaving group is present or by reduction of nitro or other precursor groups.

Alternative Synthetic Routes Using Aminopyrazole Precursors

An alternative approach involves starting from aminopyrazole derivatives, which can be synthesized via condensation of hydrazines with β-ketoesters or β-diketones, followed by functionalization steps:

- Aminopyrazoles are reacted with diethyl malonate under basic conditions to build the heterocyclic framework.

- Chlorination and nucleophilic substitution reactions introduce substituents selectively on the pyrazole ring.

- N-alkylation with ethyl groups is performed using alkyl halides in the presence of bases such as potassium carbonate.

- Amino groups can be introduced or preserved depending on the substitution pattern of the starting materials.

This method benefits from commercially available aminopyrazole starting materials and allows for modular synthesis of substituted pyrazoles.

Modern Direct Preparation Methods from Primary Amines

Recent literature reports a direct method for preparing N-alkyl pyrazoles from primary aliphatic amines, β-diketones, and O-(4-nitrobenzoyl)hydroxylamine in polar aprotic solvents like DMF at elevated temperatures (~85 °C). This one-pot procedure affords N-alkyl pyrazoles with moderate to good yields and can be adapted for ethyl substitution at N-1. The amino group at C-5 can be introduced by choosing appropriate hydrazine or hydroxylamine derivatives.

| Parameter | Typical Conditions | Outcome/Notes |

|---|---|---|

| Amine | Primary aliphatic (e.g., ethylamine) | Acts as limiting reagent |

| β-Diketone | 2,4-Pentanedione or analogs | Provides pyrazole ring carbons |

| Hydroxylamine derivative | O-(4-nitrobenzoyl)hydroxylamine | Facilitates ring closure |

| Solvent | DMF | Polar aprotic, stabilizes intermediates |

| Temperature | 85 °C | Reaction time ~1.5 h |

| Yield | 38–46% | Moderate yield, scalable |

This method offers a streamlined route to N-ethyl pyrazoles with potential for pyridin-3-yl substitution via appropriate amine or diketone precursors.

Summary Table of Preparation Methods

Research Findings and Notes

- The patented process emphasizes avoiding difficult-to-prepare starting materials like 3-chloropyrazole and aims for improved yields and purity by using 3-hydrazinopyridine and dialkyl maleates.

- Oxidation with manganese(IV) oxide in acetonitrile at 60 °C is effective for converting dihydro-pyrazole intermediates to aromatic pyrazoles.

- Direct N-alkylation and amination steps require careful selection of reagents to avoid over-alkylation or side reactions.

- The direct preparation method from primary amines provides a novel approach but may require further adaptation for pyridinyl substitution.

- Aminopyrazole-based syntheses offer flexibility in designing substituted pyrazoles but involve multiple synthetic steps and purifications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine, and how can reaction conditions be controlled to maximize yield?

- Methodology :

-

Stepwise Synthesis : Common routes involve coupling pyridine derivatives (e.g., 3-pyridinyl boronic acids) with pyrazole precursors. For example, alkylation of pyrazole amines with ethyl halides under basic conditions (e.g., K₂CO₃ in DMF) can introduce the ethyl group .

-

Condition Optimization : Temperature (60–80°C), solvent choice (acetonitrile or ethanol), and reaction time (12–24 hours) are critical. Monitoring via TLC and NMR ensures intermediate purity .

-

Yield Enhancement : Use of catalysts like Pd(PPh₃)₄ for Suzuki-Miyaura cross-coupling improves regioselectivity .

Table 1: Representative Reaction Conditions

Step Reagents/Conditions Yield (%) Characterization Alkylation Ethyl bromide, K₂CO₃, DMF, 70°C, 12h 68 ¹H NMR, LC-MS Cyclization Hydrazine hydrate, ethanol, reflux 75 IR, ¹³C NMR

Q. How is the molecular structure of 1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine validated experimentally?

- Analytical Techniques :

- X-ray Crystallography : Single-crystal diffraction using SHELX software confirms bond lengths/angles and substituent positions .

- Spectroscopy : ¹H NMR (δ 8.5–8.8 ppm for pyridine protons; δ 1.2–1.4 ppm for ethyl CH₃) and ESI-MS ([M+H]⁺ = 203) provide structural validation .

Advanced Research Questions

Q. How do structural modifications (e.g., ethyl group substitution) impact the compound’s bioactivity against kinase targets?

- Methodology :

-

SAR Studies : Compare analogues (e.g., 1-propyl vs. 1-ethyl derivatives) using in vitro kinase assays (IC₅₀ measurements). For example, ethyl substitution enhances lipophilicity, improving membrane permeability .

-

Computational Modeling : Molecular docking (AutoDock Vina) predicts binding affinities to ATP pockets in kinases like EGFR. Pyridine nitrogen forms hydrogen bonds with Lys721, while the ethyl group stabilizes hydrophobic interactions .

Table 2: Bioactivity Comparison of Analogues

Substituent Target Kinase IC₅₀ (μM) Binding Energy (kcal/mol) Ethyl EGFR 0.45 -9.2 Methyl EGFR 1.8 -7.6

Q. How can contradictory data in biological assays (e.g., varying IC₅₀ values across studies) be resolved?

- Methodology :

- Assay Standardization : Use consistent cell lines (e.g., HEK293 for kinase assays) and control compounds (e.g., staurosporine) to minimize variability .

- Data Triangulation : Combine in vitro results with molecular dynamics simulations (GROMACS) to assess conformational stability of ligand-target complexes. For instance, flexible pyrazole rings may adopt multiple binding poses, explaining IC₅₀ discrepancies .

Q. What computational strategies are effective in predicting the environmental fate and toxicity of this compound?

- Methodology :

- QSPR Models : Use EPI Suite to estimate biodegradation half-life (e.g., t₁/₂ = 15 days) and bioaccumulation potential (log BCF = 1.2) .

- Metabolic Pathway Prediction : CypReact identifies likely Phase I metabolites (e.g., hydroxylation at the ethyl group) .

Methodological Guidance

Q. How to design a robust structure-activity relationship (SAR) study for this compound?

- Stepwise Approach :

Library Synthesis : Prepare analogues with systematic substitutions (e.g., pyridine → pyrimidine, ethyl → cyclopropyl) .

High-Throughput Screening : Use 96-well plate assays to test inhibition across 50+ kinases .

Multivariate Analysis : Apply PCA to correlate substituent electronic parameters (Hammett σ) with bioactivity .

Q. What techniques resolve challenges in crystallizing 1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine for X-ray studies?

- Crystallization Tips :

- Use slow vapor diffusion (ether into DCM solution) to grow single crystals.

- If twinning occurs, employ SHELXL’s TWIN command for refinement .

Data Contradiction Analysis

Q. Why do solubility measurements vary across studies, and how can this be mitigated?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.